
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl 2-methyl-4-oxazolecarboxylate with ethanol in the presence of a base, such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different oxazole-based compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce various oxazole-based alcohols .
Applications De Recherche Scientifique
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 5-ethoxy-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biochemical effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Ethyl 5-ethoxy-2-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyloxazole-5-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Another related compound with a different ring structure and functional groups.
Propriétés
Numéro CAS |
3357-55-9 |
|---|---|
Formule moléculaire |
C9H13NO4 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-4-12-8(11)7-9(13-5-2)14-6(3)10-7/h4-5H2,1-3H3 |
Clé InChI |
FMEDHZJDWVCOSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C(O1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


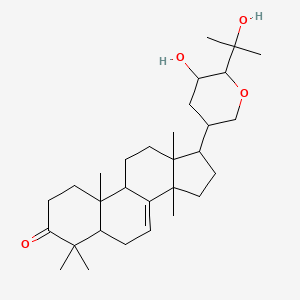

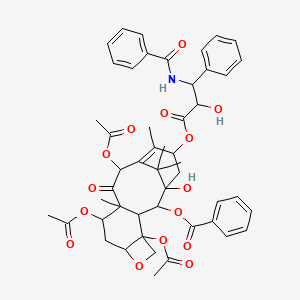
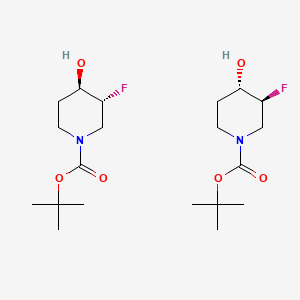
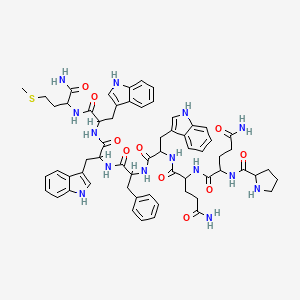
![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B15128974.png)

![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
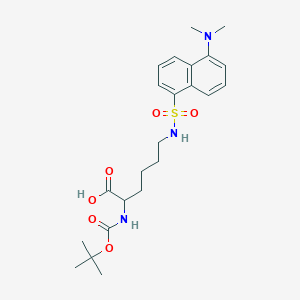
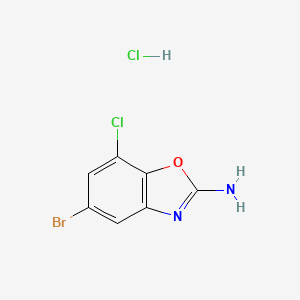
![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)

